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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of oleyl
anilide analogs and related fatty acid anilides, focusing on their roles as enzyme inhibitors. The
information presented herein is curated from experimental data to guide future research and
drug development endeavors.

Introduction to Oleyl Anilide Analogs

Oleyl anilide, the amide formed from oleic acid and aniline, and its analogs have garnered
interest in medicinal chemistry due to their diverse biological activities. These activities
primarily stem from their ability to inhibit key enzymes involved in lipid metabolism and
signaling, such as Acyl-CoA: Cholesterol Acyltransferase (ACAT) and Fatty Acid Amide
Hydrolase (FAAH). The lipophilic oleyl chain allows these molecules to interact with the
hydrophobic binding sites of these enzymes, while modifications to the anilide moiety can
significantly modulate their potency and selectivity.

Comparative Biological Activity

The biological activity of oleyl anilide analogs is predominantly centered on the inhibition of
ACAT and FAAH. Below, we present a summary of the SAR for these two major targets,
supported by quantitative data from various studies.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition
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ACAT is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of
cholesterol. Its inhibition is a therapeutic strategy for managing hypercholesterolemia and
atherosclerosis. Fatty acid anilides have been identified as potent ACAT inhibitors.[1][2]

Structural Activity Relationship Highlights:

 Anilide Substitution: The substitution pattern on the anilide ring is a critical determinant of
ACAT inhibitory activity. For non-branched fatty acid anilides, bulky 2,6-dialkyl substitution on
the aniline ring generally leads to optimal potency.[1] In contrast, for a-substituted fatty acid
anilides, a 2,4,6-trimethoxy substitution pattern on the anilide is uniquely preferred.[1]

o Fatty Acid Chain: While this guide focuses on oleyl (a C18 monounsaturated fatty acid)
derivatives, studies on other fatty acid anilides show that the length and branching of the acyl
chain also influence activity. For instance, a,a-disubstitution in the fatty acid portion can
significantly improve in vivo efficacy.[1]

» Bioisosteric Replacement: The amide bond can be replaced with bioisosteres. A urea linkage
has been shown to yield potent ACAT inhibitors.[3]

Table 1: ACAT Inhibitory Activity of Fatty Acid Anilide Analogs
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Compound Fatty Acid Anilide

. . Target IC50 (nM) Reference
ID Moiety Moiety
2,4,6- Rat Liver
1 Dodecanoyl Trimethoxyph  Microsomal <50 [1]
enyl ACAT
] 2,4,6- Rat Liver
a,0-Dimethyl- ) )
2 Trimethoxyph  Microsomal <50 [1]
dodecanoyl
enyl ACAT
2,6- Microsomal
Docosahexae - Potent
3 Diisopropylph  ACAT (U937 . [2]
noyl Inhibitor
enyl cells)
- Anilide
F12511 Not specified o ACAT-1 39 [4]
derivative
N Anilide
F12511 Not specified o ACAT-2 110 [4]
derivative
- Anilide
PPPA Not specified o ACAT-1 179,000 [5]
derivative
-~ Anilide
PPPA Not specified o ACAT-2 25,000 [5]
derivative
o N Anilide
Nevanimibe Not specified o ACAT-1 230 [5]
derivative
o - Anilide
Nevanimibe Not specified o ACAT-2 710 [5]
derivative

Note: Direct IC50 values for oleyl anilide analogs were not consistently available in the initial
search results; therefore, data for structurally related fatty acid anilides are presented to
illustrate SAR principles.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid
anandamide. FAAH inhibitors are being investigated for their potential as analgesic, anti-
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inflammatory, and anxiolytic agents. Oleoyl-based structures are known to be good substrates
and inhibitors for FAAH.[6]

Structural Activity Relationship Highlights:

e Head Group: The anilide portion of the molecule acts as the "head group" that interacts with
the catalytic site of FAAH. The nature of the anilide leaving group is critical for covalent
inhibitors (e.g., ureas and carbamates), which act by carbamylating the catalytic serine
residue (Ser241).[7][8] For instance, replacing an aniline leaving group with 3-aminopyridine
was shown to enhance potency in a series of piperidine urea inhibitors.[7]

 Lipophilic Tail: The oleyl group serves as the lipophilic tail that binds within the hydrophobic
acyl chain-binding pocket of FAAH.[8]

o Carbamate/Urea Moiety: Many potent FAAH inhibitors are irreversible and feature a
carbamate or urea group that covalently modifies the enzyme's active site.[6][7]

Table 2: FAAH Inhibitory Activity of Relevant Analogs
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General Key k_inact/ )
Compo . . k_inact Referen
Structur Feature  Target K_i K_i (UM)
und ID (s™) ce
e s (M—1s?)
Well-
studied
Carbama
URB597 . carbamat hFAAH 1,650 2.0 0.0033 [7]
e
e
inhibitor
Moderate
Piperidin potency
PF-750 hFAAH ~800 - - [7]
e Urea urea
inhibitor
High
potency,
p_
trifluorom
Biaryl
ethyl on
Ether ]
PF-3845 o biaryl hFAAH 14,310 0.23 0.0033 [7]
Piperidin
ether, 3-
e Urea ]
aminopyr
idine
leaving
group

Note: Data for oleyl anilide analogs as FAAH inhibitors with specific IC50 or kinetic values

were not found in the initial searches. The table presents data for well-characterized FAAH

inhibitors to illustrate the principles of SAR, particularly the importance of the head group and

the covalent modification mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Below are representative protocols for the synthesis of fatty acid anilides and for assessing
their inhibitory activity against ACAT and FAAH.
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General Synthesis of Fatty Acid Anilides

A common method for the synthesis of fatty acid anilides involves the coupling of a fatty acid

with an aniline derivative.

Materials:

Fatty acid (e.g., oleic acid)
Substituted aniline

Coupling agent (e.qg., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC))

Base (e.qg., triethylamine or N,N-diisopropylethylamine (DIPEA))
Solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))

4-Dimethylaminopyridine (DMAP) (catalyst)

Procedure:

Dissolve the fatty acid (1.0 eq) and the substituted aniline (1.0-1.2 eq) in the chosen solvent.
Add the base (1.5-2.0 eq) and a catalytic amount of DMAP to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Add the coupling agent (1.1-1.3 eq) portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g.,
dicyclohexylurea if DCC is used).

Wash the filtrate with an acidic solution (e.g., 1N HCI), a basic solution (e.g., saturated
NaHCOs), and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate
solvent system (e.g., a gradient of ethyl acetate in hexanes).

o Characterize the final product by spectroscopic methods (*H NMR, 3C NMR, and mass
spectrometry).

In Vitro ACAT Inhibition Assay

This protocol is a representative method for determining the 1C50 values of test compounds
against ACAT.

Materials:

Rat liver microsomes (as a source of ACAT enzyme)

e [“C]Oleoyl-CoA (substrate)

e Bovine serum albumin (BSA)

e Test compounds dissolved in DMSO

e Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

 Scintillation cocktall

e Thin-layer chromatography (TLC) plates (silica gel)

o Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

e Prepare a reaction mixture containing the assay buffer, BSA, and rat liver microsomes.

e Add various concentrations of the test compound (or DMSO for the control) to the reaction
mixture and pre-incubate for 15 minutes at 37 °C.
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« Initiate the enzymatic reaction by adding [**C]Oleoyl-CoA.

¢ Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37 °C.

» Stop the reaction by adding a mixture of isopropanol and hexane.

o Extract the lipids by adding hexane and water, followed by vortexing and centrifugation.
e Spot an aliquot of the upper hexane layer onto a TLC plate.

o Develop the TLC plate in the developing solvent to separate the cholesteryl esters from the
unreacted oleoyl-CoA.

» Visualize the spots (e.g., using iodine vapor) and scrape the area corresponding to
cholesteryl esters into a scintillation vial.

» Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

o Calculate the percent inhibition for each concentration of the test compound and determine
the IC50 value by non-linear regression analysis.

In Vitro FAAH Inhibition Assay (Fluorometric)

This is a common high-throughput screening method for identifying FAAH inhibitors.[9][10][11]
Materials:

e Recombinant human FAAH enzyme

e Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

e Test compounds dissolved in DMSO

o Assay buffer (e.g., 125 mM Tris-HCI, pH 9.0, 1 mM EDTA)

o Black, flat-bottom 96- or 384-well microplates

o Fluorescence microplate reader
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Procedure:
e Prepare serial dilutions of the test compounds in the assay buffer.
e Add the FAAH enzyme solution to the wells of the microplate.

e Add the test compound dilutions to the respective wells. Include wells with a known FAAH
inhibitor as a positive control and DMSO as a negative control.

 Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor
binding.

« Initiate the reaction by adding the AAMCA substrate to all wells.

» Immediately place the plate in a fluorescence microplate reader and measure the
fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation
wavelength of ~360 nm and an emission wavelength of ~460 nm.

o Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

o Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

» Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.
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ACAT Inhibition Experimental Workflow
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Caption: Workflow for determining the IC50 of oleyl anilide analogs against ACAT.
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Caption: Covalent inhibition of FAAH by a urea-type oleyl anilide analog.
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Caption: Key SAR aspects of oleyl anilide analogs for enzyme inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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